4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
The compound 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione features a bicyclic pyrido[1,2-c]pyrimidine core fused with a 1,3-dione moiety and substituted at the 4-position by a 1,2,4-oxadiazole ring. Variations in substituents on the oxadiazole ring (e.g., ethyl, methyl, or fluorine) and the benzyl group attached to the pyrimidine core significantly influence physicochemical and biological properties .
Synthesis typically involves multi-step protocols, including cyclization, alkylation, and condensation reactions. For example, bromobutyl intermediates (e.g., IIa-f in ) are often used to introduce arylpiperazine moieties, while oxadiazole rings are formed via nitrile oxide cycloadditions . Characterization relies on techniques such as $ ^1H $-NMR, ESI-HRMS, and X-ray crystallography (e.g., and ) .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-9-7(8-11-5-17-13-8)6-3-1-2-4-14(6)10(16)12-9/h5H,1-4H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVYLXSTORAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=O)NC2=O)C3=NOC=N3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridopyrimidine derivative with an oxadiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the oxadiazole or pyridopyrimidine rings .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione exhibit significant anticancer properties. For example:
- Mechanism of Action : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It affects critical signaling pathways such as ERK and AKT pathways .
- Case Study : A study highlighted the synthesis and biological evaluation of related compounds that demonstrated potent anticancer activity against breast cancer cell lines. The compounds were found to induce apoptosis through the activation of caspases .
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity:
- Mechanism : The 1,2,4-oxadiazole derivatives are known to interfere with bacterial biochemical pathways leading to bacterial cell death .
- Case Study : A series of synthesized oxadiazole derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated good antimicrobial activity with several compounds showing promising results in disc diffusion assays .
Anti-inflammatory Activity
Compounds similar to 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione have been explored for their anti-inflammatory effects:
- Mechanism : These compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
- Case Study : A study focused on pyrrolo[3,4-d]pyridazinone derivatives showed that modifications could enhance their anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Industrial Applications
The synthesis of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves cyclization reactions under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
| Synthesis Method | Description |
|---|---|
| Cyclization | Involves the reaction of pyridopyrimidine derivatives with oxadiazole precursors in the presence of catalysts . |
| Industrial Production | Large-scale synthesis may utilize batch or continuous flow processes to ensure consistency and efficiency . |
Mechanism of Action
The mechanism of action of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[1,2-c]pyrimidine-1,3-dione core is highly modular. Key structural variations include:
- Oxadiazole substituents : 5-Ethyl, 5-methyl, or unsubstituted 1,2,4-oxadiazole rings (Table 1).
- Benzyl groups : Fluorinated (3-fluorobenzyl, 4-fluorophenyl) or methoxy-substituted benzyl moieties ().
- Piperidine/piperazine extensions : Arylpiperazine or heteroaryl groups linked via butyl chains ().
Table 1: Key Structural and Physical Properties of Selected Analogues
*N.R.: Not reported in provided evidence.
Key Observations :
- Fluorine substitution : Fluorinated benzyl groups (e.g., 3-fluorobenzyl in ) improve lipophilicity and metabolic stability, critical for CNS-targeting drugs .
- Benzoxazole vs. oxadiazole : Benzoxazole-containing derivatives () exhibit higher molecular weights (~550 Da) and melting points (>150°C) due to increased aromaticity .
Biological Activity
4-(1,2,4-Oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound integrates both oxadiazole and pyridopyrimidine rings, which contribute to its diverse biological activities. The aim of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contains functional groups that are pivotal for its biological interactions. The oxadiazole ring is often associated with antimicrobial and anticancer properties, while the pyridopyrimidine moiety contributes to enzyme inhibition and other pharmacological effects.
Anticancer Activity
Research has shown that compounds similar to 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been noted to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies indicate that it affects key signaling pathways such as ERK and AKT pathways. For example:
Antimicrobial Activity
The antimicrobial activity of derivatives containing the oxadiazole moiety is well-documented. In particular:
- Spectrum of Activity : Research indicates that these compounds are effective against a range of bacteria and fungi. For instance:
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Dihydrofolate Reductase Inhibition : Similar compounds have shown efficacy in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
- Kinase Inhibition : Pyridopyrimidine derivatives have been reported to inhibit receptor tyrosine kinases involved in cancer progression .
Case Studies
Q & A
Q. What are the established synthetic routes for 4-(1,2,4-oxadiazol-3-yl)-pyrido[1,2-c]pyrimidine-1,3-dione, and what key reaction conditions influence yield and purity?
The synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example, hydrazinecarbothioamides can undergo cyclization under acidic conditions (e.g., glacial acetic acid) to form oxadiazole rings . Kang et al. (2021) highlight the importance of substituent positioning and reaction stoichiometry in optimizing yields, with trisubstituted pyrimidines requiring precise control of reagent ratios (e.g., 2.00 equivalents of NH4OAc at 108°C) . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is critical to isolate the target compound with >95% purity .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Reliable characterization combines multiple techniques:
- 1H/13C NMR : Assigns proton and carbon environments, verifying the oxadiazole and pyrido-pyrimidine moieties.
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxadiazoles).
- Elemental Analysis : Validates empirical formula consistency .
- Mass Spectrometry (HRMS) : Provides exact mass confirmation, especially for intermediates prone to side reactions .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for recrystallization due to the compound’s low solubility in non-polar media. Mixed-solvent systems (e.g., DMF/water) can enhance crystal formation, as evidenced in analogous pyrimidine derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Crystallographic studies, as demonstrated by Kang et al. (2021), can elucidate substituent conformations and hydrogen-bonding networks critical for biological activity. For example, resolving the oxadiazole ring’s orientation relative to the pyrido-pyrimidine core helps predict π-π stacking interactions with target proteins . Single-crystal X-ray diffraction requires high-purity samples (>99%) and slow evaporation from saturated DMSO solutions .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in:
- Purity Assessment : HPLC vs. NMR quantification (e.g., residual solvents may inhibit activity).
- Assay Conditions : Cell line specificity (e.g., HEK293 vs. HeLa) and incubation times.
- Statistical Rigor : Replicate numbers (n ≥ 3) and dose-response validation .
Standardizing protocols across labs and cross-validating with orthogonal assays (e.g., SPR for binding affinity) can resolve inconsistencies .
Q. How can structure-activity relationship (SAR) studies elucidate the oxadiazole ring’s role in bioactivity?
Systematic modifications to the oxadiazole ring (e.g., substituting N-O with S in thiadiazoles) and pyrido-pyrimidine core (e.g., introducing electron-withdrawing groups at C-6) can reveal key pharmacophores. Kang et al. (2021) demonstrated that 3,5-dimethyl substitution on pyrimidines enhances HIV-1 reverse transcriptase inhibition by 10-fold, suggesting steric and electronic tuning opportunities .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking using crystallographic data (e.g., PDB: 7NRT) can model binding to enzymes like HIV-1 NNRTIs. Density Functional Theory (DFT) calculations further optimize substituent geometry for target complementarity .
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
Q. What in vitro assays are most suitable for preliminary bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
